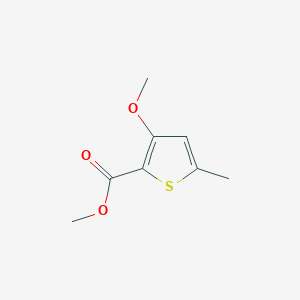

Methyl 3-methoxy-5-methylthiophene-2-carboxylate

Description

Methyl 3-methoxy-5-methylthiophene-2-carboxylate is a substituted thiophene derivative characterized by a methoxy group at the 3-position and a methyl group at the 5-position of the thiophene ring, with a methyl ester functional group at the 2-position. Thiophene-based compounds are widely studied due to their structural versatility, electronic properties, and applications in pharmaceuticals, agrochemicals, and materials science. For instance, Methyl 3-hydroxy-5-methylthiophene-2-carboxylate (CAS 5556-22-9) shares a nearly identical backbone, differing only in the 3-position substituent (hydroxy vs. methoxy) . Such substitutions significantly influence electronic distribution, solubility, and reactivity, making this compound a candidate for further exploration in synthetic and applied chemistry.

Properties

IUPAC Name |

methyl 3-methoxy-5-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-5-4-6(10-2)7(12-5)8(9)11-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYOUEBKRYTCLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570745 | |

| Record name | Methyl 3-methoxy-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181063-59-2 | |

| Record name | Methyl 3-methoxy-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methoxy-5-methylthiophene-2-carboxylate typically involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) . This one-pot reaction yields the desired compound in moderate to high yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions mentioned above to achieve higher yields and purity suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxy-5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-methoxy-5-methylthiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-5-methylthiophene-2-carboxylate is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Substituents on the thiophene ring dictate physicochemical properties and reactivity. Key analogs include:

*Similarity scores from , calculated based on structural and functional group alignment.

- Methoxy vs.

- Amino vs. Methoxy Groups: Amino-substituted analogs (e.g., Methyl 3-amino-5-bromothiophene-2-carboxylate) exhibit nucleophilic reactivity, enabling participation in coupling reactions or heterocycle formation, whereas methoxy groups act as electron donors, stabilizing aromatic systems .

Physical and Chemical Properties

Key properties of selected analogs:

- Methoxy vs. Chloro Substituents : Chlorine at the 5-position (e.g., 96232-69-8) increases molecular weight and introduces steric and electronic effects, favoring electrophilic substitution reactions . Methoxy groups, by contrast, contribute to resonance stabilization.

Biological Activity

Methyl 3-methoxy-5-methylthiophene-2-carboxylate is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and antifungal activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with a methoxy group and a methyl group, which contribute to its unique chemical properties. Its molecular formula is , with a molar mass of approximately 182.24 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/ml |

| Escherichia coli | 15 µg/ml |

| Bacillus subtilis | 10 µg/ml |

| Salmonella typhimurium | 25 µg/ml |

The MIC values indicate that this compound has varying degrees of effectiveness against these pathogens, suggesting potential for development as an antimicrobial agent.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Preliminary studies suggest it may inhibit the growth of common fungal strains, making it a candidate for further pharmacological studies in the treatment of fungal infections.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study conducted by Ahmed et al. (2020) assessed the antimicrobial efficacy of various thiophene derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with an observed synergy when combined with standard antibiotics .

- Mechanistic Insights : Research published in the Journal of Medicinal Chemistry explored the interactions between thiophene derivatives and bacterial enzymes. It was found that this compound could potentially inhibit key enzymes involved in bacterial metabolism, thereby exerting its antimicrobial effects .

- Comparative Analysis : A comparative study highlighted the biological activity of this compound alongside other thiophene derivatives. The study showed that compounds with similar structural motifs exhibited varying degrees of activity, underscoring the importance of specific substituents in enhancing biological efficacy .

Q & A

Q. What are the common synthetic routes for Methyl 3-methoxy-5-methylthiophene-2-carboxylate, and how can their efficiency be evaluated?

Methodological Answer: Synthesis typically involves multi-step reactions starting from substituted thiophene precursors. A plausible route includes:

Thiophene Ring Functionalization : Introducing methoxy and methyl groups via Friedel-Crafts alkylation or nucleophilic substitution .

Esterification : Reaction with methyl chloroformate or methanol under acidic conditions to form the carboxylate ester .

Purification : Column chromatography or recrystallization to isolate the compound.

Q. Efficiency Evaluation Metrics :

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. How should researchers assess the compound’s stability under different storage conditions?

Methodological Answer:

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., stable up to 150°C for similar esters ).

- Light Sensitivity : Store in amber vials and monitor degradation via UV-Vis (absorbance shifts indicate photolysis) .

- Hydrolytic Stability : Test in aqueous buffers (pH 2–12) at 25–40°C, analyzing ester hydrolysis via LC-MS .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to identify electrophilic centers (e.g., carboxylate carbon).

- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to assess susceptibility to nucleophilic attack .

- Solvent Effects : Use COSMO-RS to model reaction kinetics in polar aprotic solvents (e.g., DMF vs. THF) .

Q. How can crystallographic data resolve contradictions in proposed structural conformations?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Use SHELX software to refine unit cell parameters and validate bond angles/distances.

- Torsional Analysis : Compare experimental dihedral angles (e.g., thiophene-methoxy plane) with computational predictions .

- Packing Interactions : Identify π-π stacking or hydrogen-bonding networks that stabilize specific conformations .

Q. Example Workflow :

Grow crystals via slow evaporation (solvent: ethyl acetate/hexane).

Collect diffraction data (resolution ≤ 0.8 Å).

Refine structure using SHELXL , resolving discrepancies between NMR and computational models.

Q. What experimental approaches address inconsistencies in biological activity data for thiophene derivatives?

Methodological Answer:

- Dose-Response Studies : Re-evaluate IC50 values across multiple cell lines (e.g., cancer vs. normal) to confirm selectivity .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioassays .

- Target Validation : Employ CRISPR knockouts or siRNA silencing to verify putative molecular targets (e.g., kinase inhibition) .

Q. Data Contradiction Analysis :

- Case Study : If one study reports antiproliferative activity while another does not, assess differences in:

- Assay Conditions : Serum concentration, incubation time.

- Compound Purity : Batch-to-batch variability via HPLC .

Q. How can researchers optimize synthetic routes for scalability while maintaining stereochemical integrity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.